

Biocompatibility of Biocryl Materials: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biocryl**

Cat. No.: **B1169104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biocompatibility of materials marketed under the "**Biocryl**" trade name. It is important to distinguish between two primary formulations: a poly(methyl methacrylate) (PMMA) based acrylic resin used in dental applications, and **BIOCRYL RAPIDE™**, a biocomposite of poly(lactic-co-glycolic acid) (PLGA) and beta-tricalcium phosphate (β -TCP) utilized in orthopedic implants. This document synthesizes available data on their biological performance, focusing on cytotoxicity, *in vivo* tissue response, and other relevant biocompatibility endpoints.

Biocryl: PMMA-Based Acrylic Resin

Biocryl, in the context of dental and orthodontic applications, is a PMMA-based resin. Its biocompatibility is crucial due to its direct contact with oral tissues. Studies have primarily focused on its potential cytotoxicity and the leaching of chemical components.

In Vitro Cytotoxicity

Quantitative data on the cytotoxicity of a PMMA-based **Biocryl**, with and without nanosilica additives, has been evaluated using L929 mouse fibroblasts and MRC 5 human lung fibroblasts. The results, expressed as cell viability percentage, are summarized below.

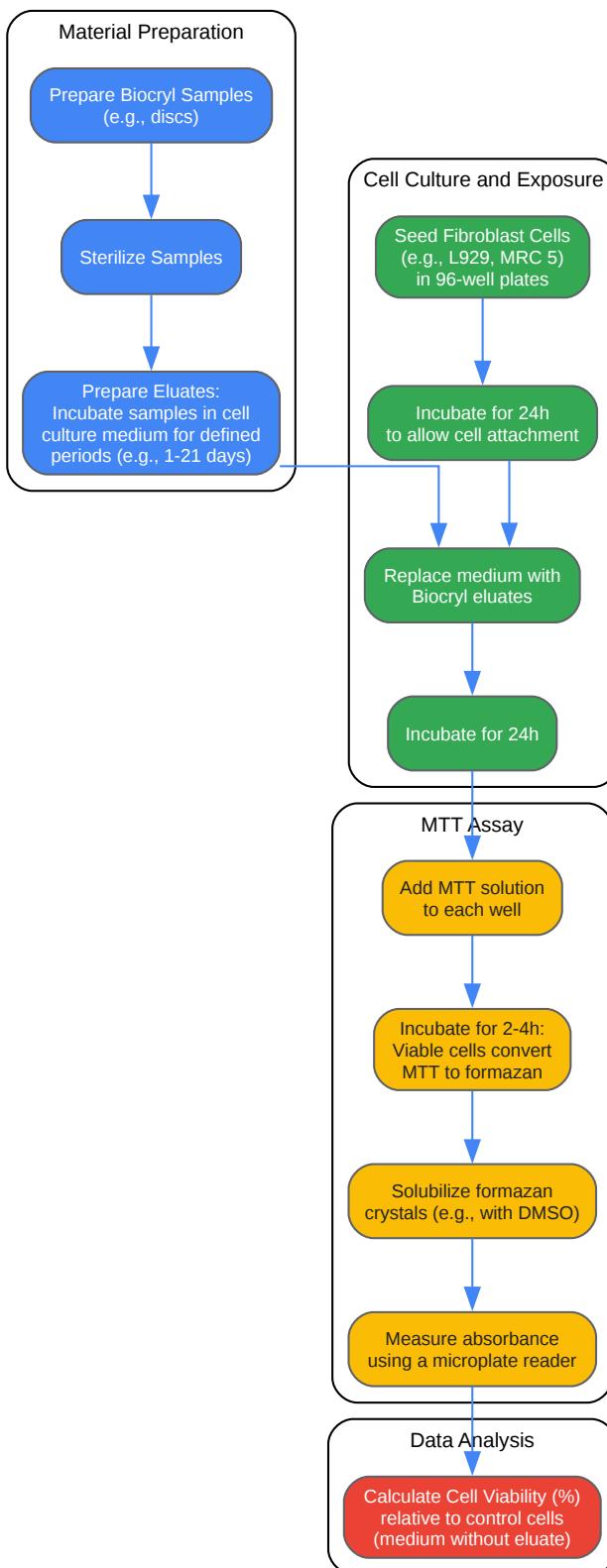
Table 1: Cell Viability of L929 Mouse Fibroblasts Exposed to **Biocryl** Eluates

Days of Elution	Unmodified Biocryl (%)	Biocryl + 0.1% Nanosilica (%)	Biocryl + 2% Nanosilica (%)
1	85	80	70
3	88	82	72
5	90	85	75
7	92	87	77
14	95	90	80
21	96	92	82

Table 2: Cell Viability of MRC 5 Human Lung Fibroblasts Exposed to **Biocryl** Eluates

Days of Elution	Unmodified Biocryl (%)	Biocryl + 0.1% Nanosilica (%)	Biocryl + 2% Nanosilica (%)
1	83	78	68
3	86	80	70
5	88	83	73
7	90	85	75
14	93	88	78
21	94	90	80

Note: Data is adapted from a 2015 study on PMMA resins. The addition of 2% nanosilica to **Biocryl** resulted in a cell viability reduction of up to 30%, which is considered slightly cytotoxic according to ISO 10993-5.^[1] Unmodified **Biocryl** demonstrated improved cell viability over the 21-day elution period.

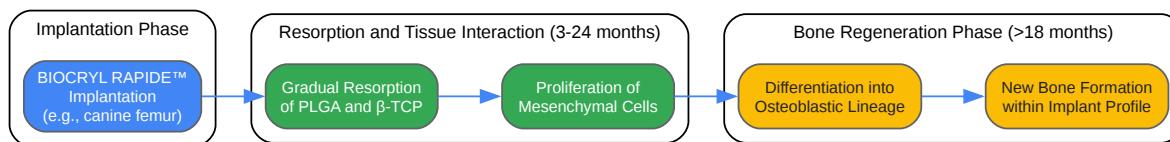

Chemical Leaching

Studies have investigated the leaching of substances from **Biocryl** acrylic resin, particularly when used as a thermoformed retainer material. One notable compound is Bisphenol-A (BPA),

which has been detected in eluates from thermoformed **Biocryl** retainers.[2][3][4] While the detected amounts were reported to be below the reference daily intake dose, efforts to minimize patient exposure are encouraged.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol is a generalized representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity and thus viability, as would be applied to dental resins.


[Click to download full resolution via product page](#)**MTT Assay Workflow for Biocryl Cytotoxicity Testing.**

BIOCRYL RAPIDE™: A PLGA/β-TCP Biocomposite

BIOCRYL RAPIDE™ is a bioabsorbable composite material composed of 70% PLGA and 30% β-TCP, designed for orthopedic applications, particularly for bone fixation devices.[5][6] Its biocompatibility profile is characterized by its degradation over time and subsequent replacement by bone.

In Vivo Biocompatibility and Tissue Response

Long-term in vivo studies in a canine model have demonstrated the biocompatibility of **BIOCRYL RAPIDE™**. Rods implanted in beagle femurs showed marked absorption between 18 and 24 months, with the implant cross-section being replaced by normal bone or bone with fibrous or adipose tissue.[7] The tissue reaction was described as minimal-to-slight and peripheral to the implant, with no necrosis observed.[7] This indicates a favorable in vivo biocompatibility profile, promoting bone ingrowth as the material resorbs.[5][6]

[Click to download full resolution via product page](#)

In Vivo Response to **BIOCRYL RAPIDE™** Implantation.

In Vitro Biocompatibility of PLGA/β-TCP Composites

While specific quantitative in vitro biocompatibility data for **BIOCRYL RAPIDE™** is not publicly available, studies on similar PLGA/β-TCP composites provide insights into their expected performance according to ISO 10993 standards.

2.2.1. Cytotoxicity (ISO 10993-5)

PLGA/β-TCP composite scaffolds have been shown to be cytocompatible, supporting cell adhesion and proliferation. The data below is representative of cell viability assays performed on such composites.

Table 3: Representative Cell Viability on PLGA/β-TCP Scaffolds

Cell Type	Assay	Duration	Result
Rat Bone Marrow Stromal Cells	MTT Assay	Not Specified	No significant difference in optical density values between β-TCP and PLGA-coated β-TCP scaffolds, indicating good cell proliferation.
Human Fetal Osteoblasts	MTS Assay	28 days	PCL/PLGA/β-TCP scaffolds exhibited significantly enhanced cell growth at all time points compared to pure PCL scaffolds.
L929 Fibroblasts	CellTiter-Blue®	24 hours	No cytotoxic effects observed for PLGA/β-TCP scaffolds.

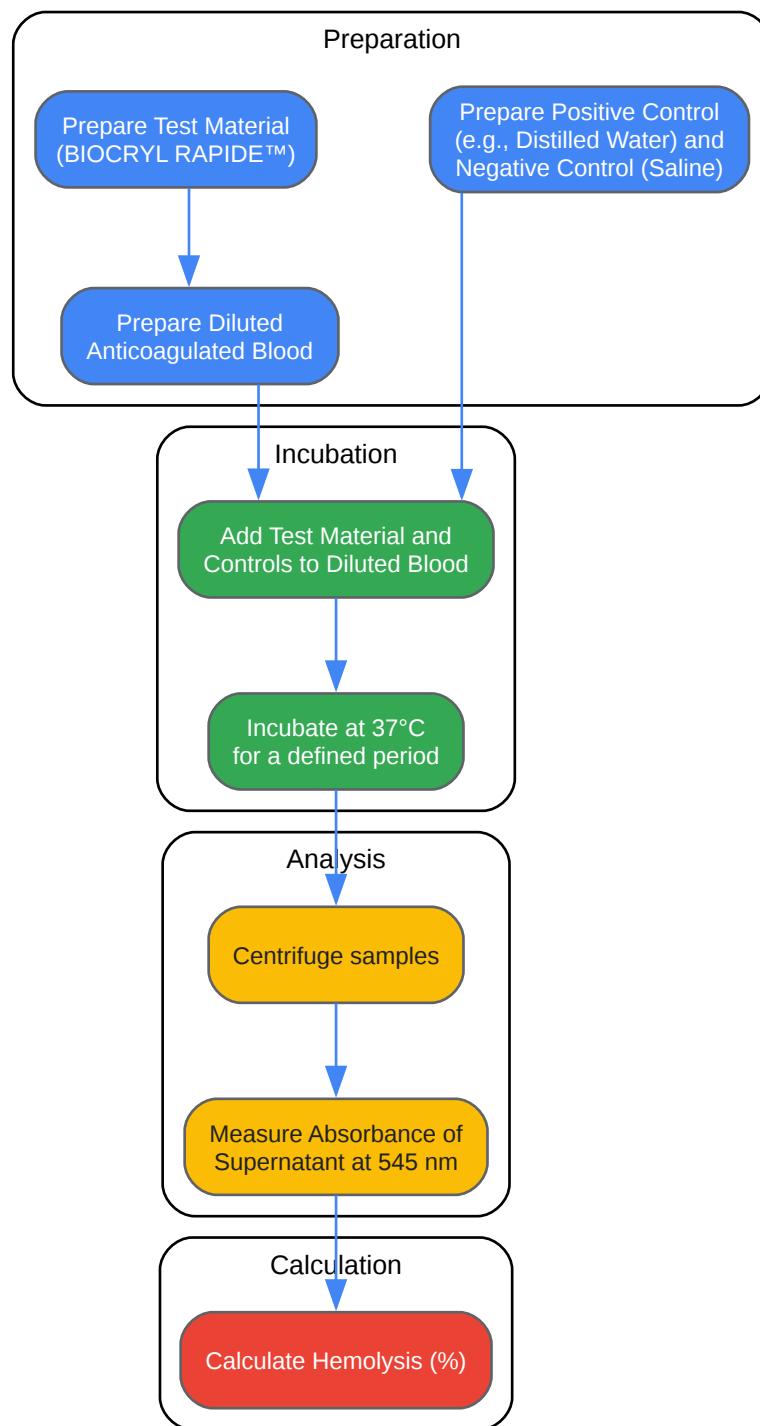
2.2.2. Hemocompatibility (ISO 10993-4)

Materials in contact with blood must be assessed for their hemolytic potential. For PLGA/β-TCP composites intended for orthopedic use, where contact with blood is expected during and after surgery, this is a critical parameter.

Table 4: Representative Hemolysis Data for β-TCP Containing Materials

Material	Hemolysis Percentage (%)	Classification (ISO 10993-4)
Polycaprolactone/Hydroxyapatite	< 0.5%	Non-hemolytic
β-TCP (synthesized)	< 2%	Non-hemolytic

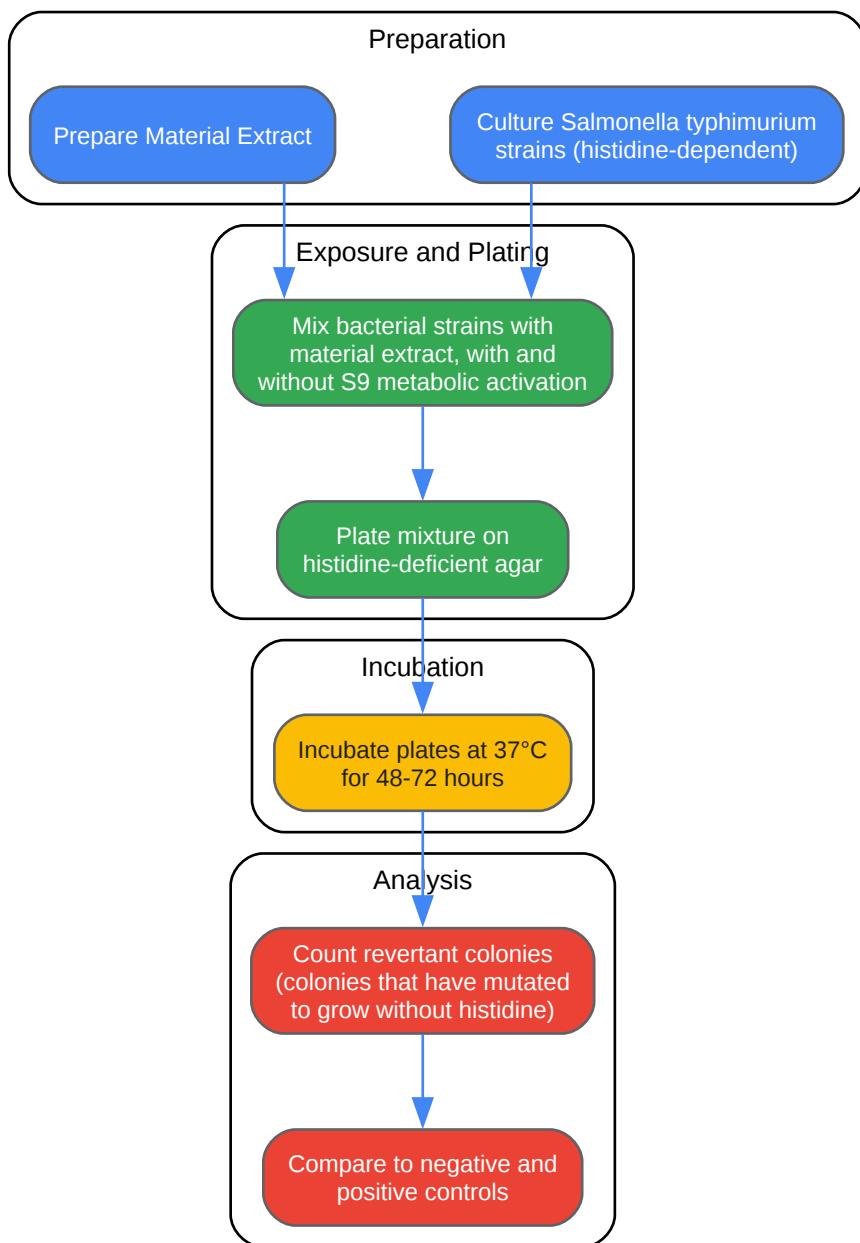
Note: A hemolysis percentage below 2% is considered non-hemolytic. While specific data for **BIOCRYL RAPIDE™** is unavailable, materials with similar components demonstrate excellent hemocompatibility.


2.2.3. Genotoxicity (ISO 10993-3)

Genotoxicity assays assess the potential of a material's leachable substances to induce genetic mutations. The bacterial reverse mutation assay (Ames test) is a common *in vitro* method for this evaluation. A 510(k) summary for a biocomposite anchor made of PLGA copolymer and β -TCP indicates that it passed genotoxicity testing according to ISO 10993-3, including the bacterial reverse mutation test.^[8] This suggests that the components of **BIOCRYL RAPIDE™** are not expected to be genotoxic.

Standardized Biocompatibility Testing Protocols

The following diagrams illustrate the general workflows for hemocompatibility and genotoxicity testing as per ISO standards.


2.3.1. Experimental Protocol: Hemolysis Assay (Direct Contact Method - ISO 10993-4)

[Click to download full resolution via product page](#)

Hemolysis Assay Workflow (Direct Contact).

2.3.2. Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - ISO 10993-3)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. jnimedtech.com [jnimedtech.com]
- 3. WO2007011172A1 - Preparation method of porous beta tricalcium phosphate granules - Google Patents [patents.google.com]
- 4. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 5. researchgate.net [researchgate.net]
- 6. β -tricalcium phosphate synthesized in organic medium for controlled release drug delivery application in bio-scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Biocompatibility of Biocryl Materials: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1169104#biocompatibility-studies-of-biocryl\]](https://www.benchchem.com/product/b1169104#biocompatibility-studies-of-biocryl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

